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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemistry of alane

amine complexes, compounds of significant interest for their potential applications in chemical

hydrogen storage and as reducing agents in synthetic chemistry. This document details the

thermodynamic parameters governing the formation and dissociation of these complexes,

outlines experimental and computational methodologies for their study, and presents key data

in a clear, comparative format.

Introduction
Alane (AlH₃) is a simple binary hydride of aluminum that has attracted considerable attention

due to its high hydrogen content (10.1 wt%). However, the high pressures required to

regenerate alane from aluminum metal have hindered its widespread application. The

formation of Lewis acid-base adducts with amines provides a pathway to stabilize alane and

modify its thermodynamic properties, making it more amenable to practical applications. The

stability and reactivity of these alane amine complexes are governed by their thermochemistry,

specifically the enthalpy, entropy, and Gibbs free energy of formation and dissociation. A

thorough understanding of these parameters is crucial for the rational design of new materials

and reagents.
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Thermodynamics of Alane Amine Complex
Formation
The formation of an alane amine complex is an exothermic process, driven by the donation of

the lone pair of electrons from the nitrogen atom of the amine to the electron-deficient

aluminum atom of alane. The strength of this dative bond is influenced by several factors,

including the steric bulk and electronic properties of the amine.

Key Thermodynamic Parameters
Enthalpy of Formation (ΔHf°): The change in enthalpy when one mole of the complex is

formed from its constituent elements in their standard states. A more negative value

indicates a more stable complex.

Entropy of Formation (ΔSf°): The change in entropy upon the formation of the complex. This

value is typically negative for adduct formation, as two or more molecules combine to form a

single, more ordered species.

Gibbs Free Energy of Formation (ΔGf°): The ultimate measure of thermodynamic stability,

combining enthalpy and entropy (ΔG = ΔH - TΔS). A negative Gibbs free energy indicates a

spontaneous formation of the complex under standard conditions.

Bond Dissociation Energy (BDE): The energy required to break the Al-N dative bond

homolytically. It is a direct measure of the bond strength.

Quantitative Thermochemical Data
The following tables summarize the calculated thermochemical data for a range of alane amine

complexes. These values were determined using high-level G4(MP2) computational methods,

which have been shown to provide excellent agreement with experimental results.[1][2][3][4]

Table 1: Calculated Heats of Formation (ΔHf°) at 298 K
for Alane Amine Monomer Complexes[1][3]
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Amine Ligand Complex ΔHf° (kcal/mol)

Ammonia AlH₃·NH₃ -16.5

Methylamine AlH₃·NH₂CH₃ -21.1

Dimethylamine AlH₃·NH(CH₃)₂ -25.8

Trimethylamine AlH₃·N(CH₃)₃ -30.5

Ethylamine AlH₃·NH₂C₂H₅ -25.9

Diethylamine AlH₃·NH(C₂H₅)₂ -35.2

Triethylamine AlH₃·N(C₂H₅)₃ -44.6

Pyridine AlH₃·NC₅H₅ -10.1

Quinuclidine AlH₃·NC₇H₁₃ -29.0

Table 2: Calculated Gibbs Free Energies of Formation
(ΔGf°) and Entropies (S°) at 298 K for Alane Amine
Monomer Complexes[1][3]

Complex ΔGf° (kcal/mol) S° (cal/mol·K)

AlH₃·NH₃ -3.9 71.9

AlH₃·NH₂CH₃ -6.5 81.5

AlH₃·NH(CH₃)₂ -8.9 91.2

AlH₃·N(CH₃)₃ -11.1 100.8

AlH₃·NH₂C₂H₅ -10.7 91.1

AlH₃·NH(C₂H₅)₂ -17.9 110.5

AlH₃·N(C₂H₅)₃ -24.8 130.0

AlH₃·NC₅H₅ 2.6 89.6

AlH₃·NC₇H₁₃ -10.9 102.5
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Table 3: Calculated Al-N Bond Dissociation Enthalpies
(BDE) at 298 K[1][5]

Complex BDE (kcal/mol)

AlH₃·NH₃ 31.8

AlH₃·NH₂CH₃ 34.1

AlH₃·NH(CH₃)₂ 36.5

AlH₃·N(CH₃)₃ 38.9

AlH₃·NH₂C₂H₅ 34.6

AlH₃·NH(C₂H₅)₂ 37.7

AlH₃·N(C₂H₅)₃ 40.8

AlH₃·NC₅H₅ 35.5

AlH₃·NC₇H₁₃ 41.2

Experimental Protocols
The determination of the thermochemical properties of alane amine complexes involves a

combination of synthesis, characterization, and direct measurement of thermodynamic

parameters.

Synthesis of Alane Amine Complexes
A common method for the synthesis of alane amine complexes involves the direct reaction of a

tertiary amine with catalytically activated aluminum powder in a suitable solvent under a

hydrogen atmosphere.[1]

Materials:

Aluminum powder (activated with 2 mol % Ti)

Tertiary amine (e.g., trimethylamine, triethylamine)

Anhydrous solvent (e.g., diethyl ether, tetrahydrofuran)
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High-pressure reactor (e.g., Parr reactor)

Hydrogen gas (high purity)

Procedure:

In an inert atmosphere (glovebox), charge a high-pressure reactor with activated aluminum

powder, the desired tertiary amine, and the anhydrous solvent.

Seal the reactor and purge with hydrogen gas.

Pressurize the reactor with hydrogen to the desired pressure (e.g., 30-120 bar).

Stir the reaction mixture at room temperature for a specified period (e.g., 24-80 hours).

Monitor the reaction progress by the pressure drop in the reactor.

Upon completion, vent the reactor and handle the resulting slurry in an inert atmosphere.

The alane amine complex can be isolated by filtration and, if soluble, by removal of the

solvent under vacuum.

Structural Characterization
Fourier-Transform Infrared (FTIR) Spectroscopy:

Purpose: To confirm the formation of the alane adduct.

Procedure: A small amount of the product is analyzed, typically as a solid dispersed in a KBr

pellet or as a solution.

Key Signature: The presence of a strong Al-H stretching band in the region of 1650-1850

cm⁻¹.[5]

Powder X-ray Diffraction (PXRD):

Purpose: To identify the crystalline phases present in the solid product.
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Procedure: A powdered sample is mounted on a sample holder and scanned over a range of

2θ angles. The resulting diffraction pattern is compared to known patterns to identify the

crystalline structure.

Thermochemical Measurements
Calorimetry:

Purpose: To directly measure the enthalpy of reaction or formation. Solution calorimetry is

often employed.

Procedure:

A known amount of the alane amine complex is dissolved in a suitable solvent inside a

calorimeter.

The heat change associated with the dissolution or a subsequent reaction is measured.

By designing an appropriate thermochemical cycle, the enthalpy of formation of the

complex can be determined.

Temperature-Programmed Desorption (TPD):

Purpose: To study the thermal stability and decomposition kinetics of the complexes.

Procedure:

A sample of the alane amine complex is heated at a constant rate in a controlled

atmosphere (e.g., inert gas flow).

A detector (e.g., mass spectrometer) monitors the gases evolved as a function of

temperature.

The temperature at which the amine and hydrogen are desorbed provides information

about the stability of the complex.

Computational Methodology
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High-level quantum chemical calculations are invaluable for predicting the thermochemical

properties of alane amine complexes, especially for species that are difficult to synthesize or

handle experimentally.

G4(MP2) Theory:

Purpose: To obtain accurate thermochemical data (ΔHf°, ΔGf°, S°).

Methodology: G4(MP2) is a composite method that approximates the results of a more

computationally expensive G4 calculation.[3] It involves a series of calculations at different

levels of theory and with various basis sets to extrapolate to a highly accurate energy. The

final energy is a composite of these calculations and includes corrections for zero-point

energy and other effects.[3] All calculations are typically performed using a quantum

chemistry software package like Gaussian.

Visualizations
Logical Relationship of Key Concepts

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b050729#thermochemistry-of-alane-amine-
complexes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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